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PP242 vs. INK128: A Direct Comparison

The following table summarizes the core characteristics and experimental data for PP242 and INK128,

highlighting key differences in their biochemical profiles and research applications.

Feature Torkinib (PP242) INK128 (MLN0128)

Primary Target &
Mechanism

ATP-competitive mTOR kinase inhibitor

[1] [2] [3]

ATP-competitive mTOR kinase

inhibitor [4] [5] [2]

IC₅₀ for mTOR 8 nM (cell-free assay) [1] [3] <1 nM (sub-nanomolar, cell-free

assay) [2]

Inhibition of
mTORC1/mTORC2

Inhibits both; IC₅₀: 30 nM (mTORC1), 58

nM (mTORC2) [3]

Potently inhibits both complexes [4]

[5] [2]

Key Selectivity >10-100 fold selective for mTOR over

PI3K isoforms; also inhibits DNA-PK
(IC₅₀ = 410 nM) [1] [2] [3]

High selectivity against a broad

panel of >400 kinases; improved
pharmaceutical properties [2]

In Vivo
Pharmacokinetics

Used in preclinical mouse models [6] [2] Orally bioavailable; favorable
pharmacokinetics; used in clinical

trials [4] [2]
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Feature Torkinib (PP242) INK128 (MLN0128)

Reported Research
Applications

Induces apoptosis and inhibits
proliferation/metastasis in gastric cancer

cells [6]; overcomes stroma-induced
chemoresistance in leukemia [2]

Radiosensitizer in pancreatic
carcinoma [4]; synergizes with

doxorubicin in neuroblastoma [5];
antitumor activity in multiple

myeloma [2]

Experimental Data & Key Findings

Here is a summary of pivotal experimental findings and methodologies from the literature that underscore

the applications and efficacy of these inhibitors.

PP242 (Torkinib)

In Gastric Cancer: One study demonstrated that PP242 potently inhibited cell proliferation in multiple
gastric cancer cell lines (e.g., AGS, MKN45) with IC₅₀ values ranging from 50 to 500 nM. The

methodology involved Cell Counting Kit-8 (CCK-8) cell viability assays. Furthermore, PP242
suppressed metastasis and angiogenesis, as shown through wound-healing assays, transwell
invasion assays, and Matrigel tube formation assays using human umbilical vein endothelial cells
(HUVECs). These effects were linked to the inhibition of the PI3K/AKT/mTOR pathway, confirmed by

western blotting showing reduced phosphorylation of AKT (Ser473), mTOR (S2448), and p70S6K
[6].

In Hematological Cancers: PP242, but not rapamycin, induced death in mouse and human
Philadelphia chromosome-positive (Ph+) acute leukemia cells. In vivo, PP242 delayed leukemia

onset and was more effective than rapamycin when combined with front-line tyrosine kinase
inhibitors. Its effect on normal lymphocytes was weaker than that of rapamycin [2].

INK128 (MLN0128)

As a Radiosensitizer in Pancreatic Cancer: INK128 enhanced the in vitro radiosensitivity of
pancreatic carcinoma cell lines (Miapaca-2, Panc1, PSN1) but had no effect on normal fibroblasts, as

determined by clonogenic survival assays. The proposed mechanism involves the inhibition of DNA
double-strand break repair, evidenced by delayed dispersal of γH2AX foci (a DNA damage marker)
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in immunofluorescence experiments. In vivo, INK128 combined with single and fractionated radiation

doses significantly enhanced tumor growth delay in mouse xenograft models [4].
In Neuroblastoma and Chemosensitization: INK128 suppressed cell viability and anchorage-

independent growth in a panel of neuroblastoma cell lines, independent of MYCN status. It potently
inhibited mTORC1/2 signaling, shown by decreased phosphorylation of S6K, 4E-BP1, and Akt in

western blots. When combined with doxorubicin, INK128 enhanced cytotoxicity and increased PARP
cleavage (an apoptosis marker), even in chemoresistant cell lines. These synergistic effects were

assessed via cell viability assays and western blot analysis [5].

Experimental Protocols Overview

The following workflows summarize the core methodologies used in the cited studies to evaluate the effects

of these mTOR inhibitors.

General Workflow for Assessing mTOR Inhibitor Efficacy In Vitro
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Commonly Used Assays and Their Purposes

Cell Viability/Proliferation (CCK-8, MTT): Determine the IC₅₀ and cytotoxic effects of the inhibitor [6]

[5].
Western Blotting: Confirm target engagement by analyzing phosphorylation status of key mTOR

effectors like p-S6K (Thr389), p-4E-BP1 (Thr37/46), and p-Akt (Ser473) [4] [6] [5].
Clonogenic Survival Assay: Evaluate long-term cell reproductive viability after treatments such as

radiation or drug exposure [4].
Functional Assays (Wound Healing, Transwell): Investigate anti-metastatic potential by measuring

cell migration and invasion [6].
Flow Cytometry (Annexin V/PI Staining): Quantify apoptosis and analyze cell cycle distribution [5].
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mTOR Inhibition Signaling Pathway

This diagram illustrates the mechanism of action of ATP-competitive inhibitors like PP242 and INK128

within the context of the mTOR signaling network.

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 8 Tech Support

https://www.smolecule.com/products/s548538?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Growth Factors

PI3K

Amino Acids

mTORC1
(Lysosome)

Rag GTPases

Akt (inactive)

PIP3

TSC Complex

Phosphorylates
(Inhibits)

Akt (active)

Indirect Activation

Rheb-GTP

GAP Activity

Activates

p-S6K / p-4E-BP1

Phosphorylates

mTORC2

Phosphorylates
(Ser473)

PP242 / INK128

ATP-competitive
Inhibition

ATP-competitive
Inhibition

Click to download full resolution via product page

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 8 Tech Support

https://www.smolecule.com/products/s548538?utm_src=pdf-body-img
https://www.smolecule.com/products/s548538?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Key Insights for Researchers

Choosing Between PP242 and INK128: While both are excellent research tools, INK128 is often
considered the more advanced compound due to its superior potency, selectivity, and favorable

pharmacokinetic profile, which led to its progression into clinical trials [4] [2]. PP242 remains a highly
valuable and selective tool for preclinical research, though researchers should be mindful of its off-

target activity against DNA-PK at higher concentrations [2] [3].
Advantage over First-Generation Inhibitors: A key rationale for using ATP-competitive inhibitors

like PP242 and INK128 is their ability to completely suppress mTORC1 signaling (including 4E-
BP1 phosphorylation, which is poorly inhibited by rapamycin) and to concurrently inhibit mTORC2,

thereby blocking Akt activation and preventing a common resistance mechanism seen with rapalogs
[4] [2].

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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